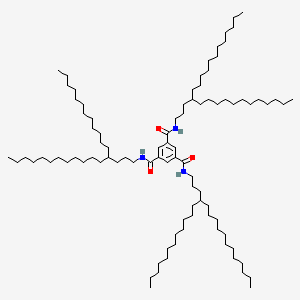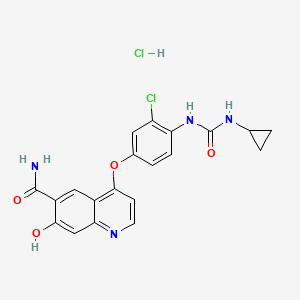![molecular formula C29H39Cl3FN9O3 B10854515 1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)
1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DDO-2093 (dihydrochloride) is a potent inhibitor of the protein-protein interaction between MLL1 and WDR5. This compound has shown significant antitumor activity by selectively inhibiting the catalytic activity of the MLL complex . The compound is often used in scientific research due to its high efficacy and specificity.
Vorbereitungsmethoden
The synthesis of DDO-2093 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired inhibitory properties. The exact synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not publicly disclosed but likely involve scalable synthetic routes to ensure high purity and yield.
Analyse Chemischer Reaktionen
DDO-2093 (dihydrochloride) primarily undergoes substitution reactions due to its complex structure. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the interaction between MLL1 and WDR5 . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory properties against the MLL complex.
Wissenschaftliche Forschungsanwendungen
DDO-2093 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study protein-protein interactions and the catalytic activity of the MLL complex.
Biology: Employed in cellular studies to investigate the role of MLL1 and WDR5 in gene expression and epigenetic regulation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those involving MLL-fusion proteins
Industry: Utilized in the development of new drugs targeting protein-protein interactions and epigenetic modifications.
Wirkmechanismus
DDO-2093 (dihydrochloride) exerts its effects by selectively inhibiting the interaction between MLL1 and WDR5 proteins. This inhibition disrupts the catalytic activity of the MLL complex, leading to reduced methylation of histone H3 at lysine 4 (H3K4). This, in turn, affects the expression of genes regulated by the MLL complex, such as HOXA9 and Meis1 . The molecular targets and pathways involved include the MLL complex and its associated epigenetic modifications.
Vergleich Mit ähnlichen Verbindungen
DDO-2093 (dihydrochloride) is unique due to its high specificity and potency as an MLL1-WDR5 interaction inhibitor. Similar compounds include:
MI-503: Another MLL1-WDR5 interaction inhibitor with similar antitumor activity.
OICR-9429: A compound that targets the same protein-protein interaction but with different binding affinities and specificities
DDO-2093 (dihydrochloride) stands out due to its enhanced water solubility and stability in its salt form, making it more suitable for various research applications .
Eigenschaften
Molekularformel |
C29H39Cl3FN9O3 |
|---|---|
Molekulargewicht |
687.0 g/mol |
IUPAC-Name |
1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C29H37ClFN9O3.2ClH/c1-19-26(30)21(17-22(32)27(19)31)28(41)34-23-16-20(4-5-25(23)39-10-8-37(2)9-11-39)40-18-24(35-36-40)29(42)33-6-3-7-38-12-14-43-15-13-38;;/h4-5,16-18H,3,6-15,32H2,1-2H3,(H,33,42)(H,34,41);2*1H |
InChI-Schlüssel |
RIMZKQNHTPMNER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)NCCCN4CCOCC4)N5CCN(CC5)C)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



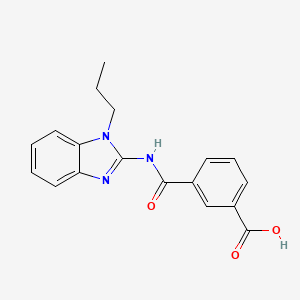
![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)
![N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)
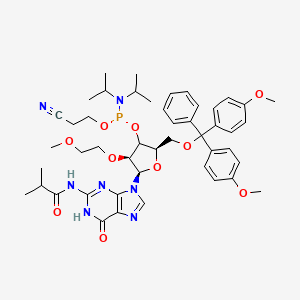
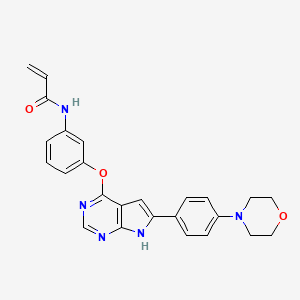
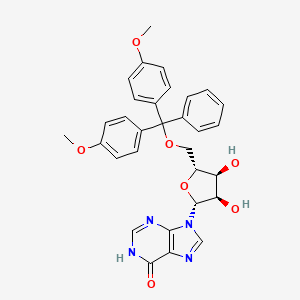
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane](/img/structure/B10854498.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)
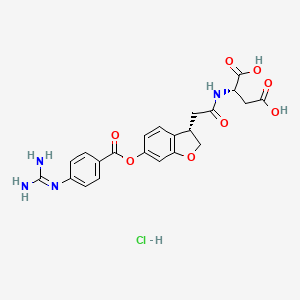
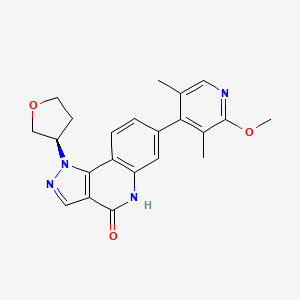
![2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine](/img/structure/B10854519.png)
![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)
